molecular formula C16H25BN2O6S B1408771 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid CAS No. 1704066-78-3

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid

Cat. No.: B1408771
CAS No.: 1704066-78-3
M. Wt: 384.3 g/mol
InChI Key: PMWSSCJJHFBRRM-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid is a complex organic compound that features a boronic acid group, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Boc Protecting Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Sulfonylation: The Boc-protected piperazine is then sulfonylated using a sulfonyl chloride derivative.

    Boronic Acid Formation: Finally, the boronic acid group is introduced through a borylation reaction, typically using a boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Sulfides.

    Substitution: Free amine derivatives.

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

    Organic Synthesis: The compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The piperazine ring and sulfonyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid
  • 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

Uniqueness

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid is unique due to the presence of both a boronic acid group and a sulfonyl group, which provide distinct reactivity and binding properties. This combination makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

[4-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O6S/c1-12-5-6-13(17(21)22)11-14(12)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWSSCJJHFBRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116444
Record name 1-Piperazinecarboxylic acid, 4-[(5-borono-2-methylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704066-78-3
Record name 1-Piperazinecarboxylic acid, 4-[(5-borono-2-methylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704066-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(5-borono-2-methylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid
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3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid
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3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid
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